

An In-depth Technical Guide to the Biological Targets of O-Arachidonoyl Glycidol

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Compound of Interest		
Compound Name:	O-Arachidonoyl glycidol	
Cat. No.:	B10767170	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

O-Arachidonoyl glycidol is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] It functions primarily as an inhibitor of several serine hydrolases responsible for the degradation of endocannabinoids. By blocking these enzymes, O-Arachidonoyl glycidol elevates the endogenous levels of 2-AG, thereby potentiating its signaling effects. This guide provides a comprehensive overview of the identified biological targets of O-Arachidonoyl glycidol, presenting quantitative inhibitory data, detailed experimental methodologies for target characterization, and visual diagrams of the relevant signaling pathways and experimental workflows. Its primary utility is as a research tool to probe the physiological and pathophysiological roles of the 2-AG signaling system.

Primary Biological Targets

The principal biological targets of **O-Arachidonoyl glycidol** are the enzymes that catalyze the hydrolysis of 2-AG. The endocannabinoid 2-AG is a crucial signaling lipid that modulates a wide array of physiological processes through activation of cannabinoid receptors CB1 and CB2.[2][4] Its signaling is tightly regulated by a network of serine hydrolases that degrade it into arachidonic acid and glycerol.[4][5]

O-Arachidonoyl glycidol has been identified as an inhibitor of the following key hydrolases:



- Monoacylglycerol Lipase (MAGL): Considered the primary enzyme responsible for the degradation of 2-AG in the central nervous system, accounting for approximately 85% of its hydrolysis.[4][6]
- Fatty Acid Amide Hydrolase (FAAH): The main enzyme for the degradation of another major endocannabinoid, anandamide (AEA), but it can also hydrolyze 2-AG.[5][7]
- Alpha/Beta-Hydrolase Domain 6 (ABHD6): A more recently identified enzyme that contributes to 2-AG hydrolysis, particularly in specific cellular and subcellular locations like postsynaptic neurons.[6][8]

By inhibiting these enzymes, **O-Arachidonoyl glycidol** effectively increases the concentration and prolongs the action of 2-AG at cannabinoid receptors.

Quantitative Inhibitory Activity

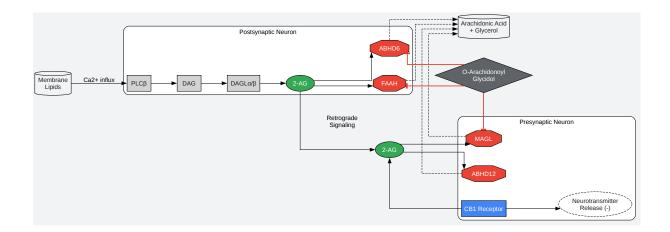
The inhibitory potency of **O-Arachidonoyl glycidol** against its primary targets has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Enzyme	Enzyme Source	Substrate Used in Assay	IC50 (µM)
MAGL (and other hydrolases)	Cytosolic fraction of rat cerebella	2-Oleoyl glycerol (2- OG)	4.5[1][2][3][9]
MAGL (and other hydrolases)	Membrane fraction of rat cerebella	2-Oleoyl glycerol (2- OG)	19[1][2][3][9]
FAAH	Membrane fraction of rat cerebella	Arachidonoyl ethanolamide (Anandamide)	12[1][2][3][9]

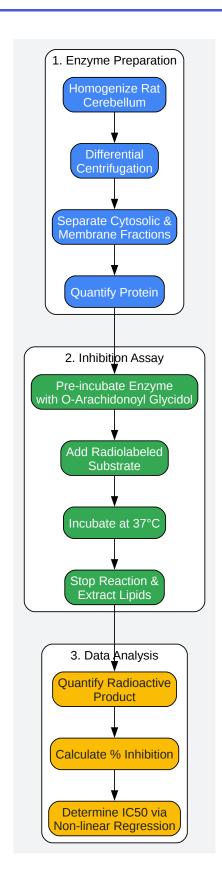
Signaling Pathway and Mechanism of Action

O-Arachidonoyl glycidol enhances endocannabinoid signaling by preventing the breakdown of 2-AG. The diagram below illustrates the 2-AG signaling pathway and the inhibitory points of action for **O-Arachidonoyl glycidol**.









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